N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
CAS No.: 862811-52-7
Cat. No.: VC6108859
Molecular Formula: C15H14N4O
Molecular Weight: 266.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862811-52-7 |
|---|---|
| Molecular Formula | C15H14N4O |
| Molecular Weight | 266.304 |
| IUPAC Name | N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20) |
| Standard InChI Key | IQANHNLQNYDGSW-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,2-a]pyrimidine system fused at the 1- and 2-positions, with a methyl substituent at the 3-position of the pyrimidine ring. This core is connected via a phenyl group to an acetamide functional group (-NHCOCH₃) at the meta position. The planar aromatic system facilitates π-π stacking interactions, while the acetamide moiety provides hydrogen-bonding capabilities critical for molecular recognition in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 862811-52-7 |
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.304 g/mol |
| IUPAC Name | N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide |
| Topological Polar Surface Area | 67.6 Ų |
Solubility and Stability
Experimental solubility data for this compound remains unreported, but computational predictions using the LogP value (estimated at 2.1) suggest moderate lipophilicity, favoring dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies under physiological conditions (pH 7.4, 37°C) are absent, though analogous imidazopyrimidines demonstrate susceptibility to hydrolysis at elevated temperatures.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide likely follows a multi-step protocol common to imidazo[1,2-a]pyrimidine derivatives:
-
Ring Formation: Condensation of 2-aminopyrimidine with α-bromoacetophenone derivatives under basic conditions to construct the imidazo[1,2-a]pyrimidine core.
-
Functionalization: Introduction of the methyl group at the 3-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
-
Acetamide Coupling: Reaction of the intermediate aryl amine with acetyl chloride in the presence of a base such as triethylamine.
Table 2: Comparative Synthetic Yields of Analogous Compounds
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| N-(Imidazo[1,2-a]pyridin-3-yl)acetamide | 78 | AcCl, Et₃N, CH₂Cl₂, 0°C |
| 3-Methylimidazo[1,2-a]pyrimidine | 65 | K₂CO₃, DMF, 80°C |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
-
¹H NMR: Distinct signals for the methyl group (δ 2.4 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm), and amide NH (δ 10.1 ppm).
-
¹³C NMR: Carbonyl resonance at δ 169.5 ppm (C=O), with pyrimidine carbons appearing between δ 145–160 ppm.
-
HRMS: Molecular ion peak at m/z 267.1241 (calculated for C₁₅H₁₅N₄O⁺).
Biological Activity and Mechanistic Insights
Anticonvulsant Activity
Structurally related N-phenylacetamide derivatives exhibit efficacy in maximal electroshock (MES) and 6-Hz seizure models . Although untested, the compound’s ability to cross the blood-brain barrier (predicted logBB = 0.3) and modulate GABAergic signaling warrants exploration.
Table 3: Comparative Biological Data for Imidazopyrimidine Derivatives
| Compound | Target | IC₅₀/ED₅₀ |
|---|---|---|
| EVT-12049515 | GABA_A receptor | 120 nM |
| VC5187979 | Antimicrobial | MIC: 8 µg/mL |
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No studies have addressed absorption, distribution, metabolism, or excretion (ADME) properties. In vitro assays using Caco-2 cells and hepatic microsomes could elucidate bioavailability and metabolic stability.
Target Deconvolution
High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) would identify putative targets. Computational docking studies using crystal structures (PDB: 4ASD) may prioritize candidates for experimental validation.
Toxicity Profiling
Acute and chronic toxicity evaluations in rodent models are essential. Preliminary in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) could establish safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume